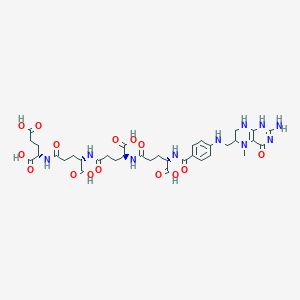
Azido-PEG1-Amine
Vue d'ensemble
Description
Azido-PEG1-Amine is a probe molecule that can be used to measure the frequencies of molecules . This compound is synthesized by glycoconjugation and can be crosslinked with a range of linkers .
Synthesis Analysis
Azido-PEG1-Amine is synthesized by glycoconjugation . The preparation of azido modified nucleic acids by solid-phase synthesis can be problematic due to the inherent reactivity of P (III) species with azides according to the Staudinger reaction .
Molecular Structure Analysis
The molecular formula of Azido-PEG1-Amine is C4H10N4O . It has a molecular weight of 130.15 g/mol .
Chemical Reactions Analysis
The amino group in Azido-PEG1-Amine is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
Physical And Chemical Properties Analysis
Azido-PEG1-Amine has a molecular weight of 130.15 g/mol . The density of Azido-PEG1-Amine is 1 g/cm3 . It should be stored at <-15°C .
Applications De Recherche Scientifique
Azido-PEG1-Amine is a heterobifunctional linker containing an amino (NH2) and an azide (N3) group . Here are some general applications and methods of use:
-
- Application : Azido-PEG1-Amine is used as a linker in bioconjugation chemistry . It can be used to connect two entities without disturbing their biological activity.
- Method : The amino group is reactive with carboxylic acids, activated NHS esters . The azide (N3) group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
- Results : The result is a stable triazole linkage that can be used in various research applications .
-
- Application : Azido-PEG1-Amine is used in the field of drug delivery . The hydrophilic PEG spacer increases solubility in aqueous media .
- Method : The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
- Results : The result is a stable triazole linkage that can be used in drug delivery applications .
-
- Application : Azido-PEG1-Amine is used in the synthesis of small-molecule PROTACs . These are an emerging and promising approach for the development of targeted therapy drugs .
- Method : The azide group in Azido-PEG1-Amine can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
- Results : The result is a PROTAC that can selectively degrade target proteins .
-
- Application : Azido-PEG1-Amine is used in drug delivery . The hydrophilic PEG spacer increases solubility in aqueous media .
- Method : The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
- Results : The result is a stable triazole linkage that can be used in drug delivery applications .
Safety And Hazards
Orientations Futures
Azido-PEG1-Amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . Its easy accessibility and efficient synthesis pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides .
Propriétés
IUPAC Name |
2-(2-azidoethoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4O/c5-1-3-9-4-2-7-8-6/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQVRHWKIDNQLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCN=[N+]=[N-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG1-Amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-Butoxy-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B1666347.png)






